Ethyl 2,2-dimethyl-3-oxobutanoate

Catalog No.
S1484163
CAS No.
597-04-6
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
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Ethyl 2,2-dimethyl-3-oxobutanoate

CAS Number

597-04-6

Product Name

Ethyl 2,2-dimethyl-3-oxobutanoate

IUPAC Name

ethyl 2,2-dimethyl-3-oxobutanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3

InChI Key

NVAHZHOCRQCUBY-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C(=O)C

Synonyms

2,2-Dimethyl-3-oxo-butanoic Acid Ethyl Ester; 2,2-Dimethyl-3-oxobutyric acid ethyl ester; 2-Acetyl-2-(ethoxycarbonyl)propane; Ethyl 2,2-dimethyl-3-oxobutanoate; Ethyl 2-acetyl-2-methylpropionate; Ethyl acetyldimethylacetate; Ethyl α,α-Dimethylacetoac

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C

Organic Synthesis

Ethyl 2,2-dimethyl-3-oxobutanoate serves as a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of two methyl groups. It can undergo various reactions, including:

  • Aldol condensation: This reaction involves the condensation of the enolate form of ethyl 2,2-dimethyl-3-oxobutanoate with aldehydes or ketones, leading to the formation of β-hydroxy ketones or β-diketones.
  • Decarboxylation: Under specific conditions, ethyl 2,2-dimethyl-3-oxobutanoate can lose its ethoxycarbonyl group (COOCH₂CH₃) to form 2,2-dimethyl-3-oxobutanoic acid, also known as diacetone acetic acid.
  • C-acylation: The reactive carbonyl group of the molecule allows it to react with various nucleophiles, including enolates, to form C-acylated products.

These reactions are employed in the synthesis of various complex organic molecules, including pharmaceuticals, natural products, and functional materials.

Medicinal Chemistry

Ethyl 2,2-dimethyl-3-oxobutanoate has been explored for its potential medicinal properties. Studies have shown its:

  • Antimicrobial activity: The compound has exhibited antibacterial and antifungal properties against various pathogens.
  • Anti-inflammatory activity: Research suggests its potential in reducing inflammation and alleviating pain.

Ethyl 2,2-dimethyl-3-oxobutanoate, also known as ethyl 2,2-dimethylacetoacetate, is an organic compound with the molecular formula C8H14O3C_8H_{14}O_3. This compound is classified as a β-keto ester and is typically encountered as a colorless liquid. Its structure features two methyl groups at the α-position relative to the carbonyl group, which enhances its reactivity and versatility in organic synthesis. Ethyl 2,2-dimethyl-3-oxobutanoate is notable for its applications in various fields, including organic chemistry, medicinal chemistry, and industrial processes .

  • Enolate Formation: The compound can be deprotonated using a strong base (e.g., sodium ethoxide) to form an enolate ion. This enolate is crucial for subsequent alkylation reactions.
  • Alkylation: The enolate ion can react with alkyl halides to introduce new alkyl groups at the α-position, leading to the formation of α-substituted ketones or esters.
  • Condensation Reactions: It can undergo condensation reactions with aldehydes or other carbonyl compounds to form larger molecules through the formation of carbon-carbon bonds.

These reactions are pivotal in synthesizing various pharmaceuticals and agrochemicals .

Ethyl 2,2-dimethyl-3-oxobutanoate exhibits biological activity primarily through its involvement in enzyme-catalyzed reactions and metabolic pathways. As a β-keto ester, it can participate in:

  • Metabolic Pathways: The compound is useful for studying metabolic pathways involving β-keto esters, particularly in enzymatic processes.
  • Pharmacological Studies: Its derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug synthesis. The compound's ability to form enolates allows it to participate in various biological transformations .

The synthesis of ethyl 2,2-dimethyl-3-oxobutanoate can be achieved through several methods:

  • Alkylation of Ethyl Acetoacetate:
    • Formation of Enolate Ion: Ethyl acetoacetate is treated with sodium ethoxide in ethanol.
    • Alkylation: The generated enolate ion reacts with an alkyl halide (e.g., methyl iodide) to introduce the desired alkyl group.
  • Alternative Synthetic Routes: Other methods may involve different starting materials or conditions but generally follow similar principles of enolate chemistry and alkylation.

In industrial settings, these reactions are optimized for yield and efficiency .

Ethyl 2,2-dimethyl-3-oxobutanoate has diverse applications across multiple fields:

  • Organic Synthesis: It serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is utilized as an intermediate in the production of active pharmaceutical ingredients.
  • Industrial Chemistry: It finds applications in producing polymers, resins, and other industrial chemicals due to its reactivity and versatility .

Studies on the interactions of ethyl 2,2-dimethyl-3-oxobutanoate focus on its reactivity with biological molecules and other chemicals:

  • Enzyme Interactions: Research has shown that this compound can interact with enzymes involved in metabolic pathways, providing insights into its biological roles.
  • Chemical Reactivity: Interaction studies also examine how this compound reacts with other reagents under various conditions, influencing its utility in synthetic chemistry .

Ethyl 2,2-dimethyl-3-oxobutanoate shares similarities with other β-keto esters but possesses unique structural features that influence its reactivity:

Compound NameMolecular FormulaUnique Features
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3Lacks additional methyl groups at the α-position
Diethyl MalonateC7H12O4C_7H_{12}O4Contains two ethyl groups; used in malonic ester synthesis
Ethyl 3-OxobutanoateC7H12O3C_7H_{12}O3Similar carbon skeleton but fewer methyl substituents

Ethyl 2,2-dimethyl-3-oxobutanoate stands out due to the presence of two methyl groups at the α-position, which enhances its reactivity and allows for unique synthetic pathways not available to its analogs .

Traditional Alkylation Approaches via Enolate Intermediates

Sodium Ethoxide-Mediated Methylation of Ethyl Acetoacetate

The cornerstone of ethyl 2,2-dimethyl-3-oxobutanoate synthesis involves sequential alkylation of ethyl acetoacetate. Deprotonation with sodium ethoxide generates a resonance-stabilized enolate, which undergoes methylation with methyl iodide (CH₃I). The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 4–6 hours, yielding 70–85% after aqueous workup.

Mechanistic Insights:

  • Enolate Formation:
    $$
    \text{CH}3\text{C(O)CH}2\text{CO}2\text{Et} + \text{NaOEt} \rightarrow \text{CH}3\text{C(O)CH}^- \text{CO}_2\text{Et} \cdot \text{Na}^+ + \text{EtOH}
    $$
  • Alkylation:
    $$
    \text{CH}3\text{C(O)CH}^- \text{CO}2\text{Et} \cdot \text{Na}^+ + \text{CH}3\text{I} \rightarrow \text{CH}3\text{C(O)C(CH}3\text{)}2\text{CO}_2\text{Et} + \text{NaI}
    $$

Optimization Challenges:

  • Base Selection: Sodium ethoxide outperforms potassium tert-butoxide due to superior solubility.
  • Scale-Up: Staggered methyl iodide addition at 0–5°C minimizes exothermic side reactions, improving yields to 88%.

Phase-Transfer Catalysis in Biphasic Alkylation Systems

Gas-liquid phase-transfer catalysis (G.L.–P.T.C.) using poly(ethylene glycol) (PEG) enhances selectivity for monoalkylation. In solvent-free conditions, potassium carbonate or sodium bicarbonate facilitates methylation, achieving 93% yield with cesium fluoride (CsF) as a catalyst.

Key Parameters:

  • Catalyst: PEG-400 directs C-alkylation over O-alkylation.
  • Conditions: No solvent, 40–60°C, 12–24 hours.

Modern Transition Metal-Catalyzed Approaches

Palladium-Mediated Decarboxylative Coupling Strategies

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) enables stereoselective synthesis. For example, allylic carbonates react with β-keto esters in the presence of Pd(0) and chiral ligands (e.g., PHOX), yielding enantiomerically enriched products.

Reaction Scheme:
$$
\text{RC(O)CH}2\text{CO}2\text{Et} + \text{CH}2=\text{CHCH}2\text{OCO}2\text{R}' \xrightarrow{\text{Pd(0), ligand}} \text{RC(O)CH(CH}2\text{CH=CH}2\text{)CO}2\text{Et}
$$

Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions

Copper(I) iodide catalyzes coupling between β-keto esters and aryl boronic acids under mild conditions (room temperature, 12 hours), achieving 80–90% yields.

Advantages:

  • Broad substrate scope.
  • Tolerance of functional groups (e.g., nitro, cyano).

Biocatalytic Synthesis Pathways

Lipase-Catalyzed Transesterification Optimization

Candida antarctica lipase B (CAL-B) catalyzes transesterification of methyl acetoacetate with glycerol in acetonitrile at 40°C, producing monoacetoacetin (93% yield).

Conditions:

  • Enzyme Loading: 20 mg/mL.
  • Solvent: Anhydrous acetonitrile.

Whole-Cell Biotransformation Systems

Recombinant E. coli co-expressing Candida tenuis xylose reductase (CtXR) and Candida boidinii formate dehydrogenase (CbFDH) reduces α-keto esters to R-configured alcohols with >99% enantiomeric excess (ee).

Process Parameters:

  • pH: 7.0.
  • Temperature: 45°C.

Enolate Formation Dynamics in Alkylation Processes

Base Strength Effects on Enolate Regioselectivity

The regioselectivity of enolate formation in ethyl 2,2-dimethyl-3-oxobutanoate is profoundly influenced by base strength and steric bulk. Strong, bulky bases such as lithium diisopropylamide (LDA) favor kinetic control, selectively deprotonating the less hindered α-hydrogen to generate the less substituted enolate. This preference arises because bulky bases cannot easily access sterically shielded protons, leading to faster deprotonation at more accessible sites [4] [5]. In contrast, weaker bases like sodium hydroxide or sodium ethoxide promote thermodynamic control, enabling equilibration to the more stable, highly substituted enolate.

The equilibrium between kinetic and thermodynamic enolates is governed by the base’s ability to stabilize negative charge density. For example, LDA’s low basicity (pKa ~36) in tetrahydrofuran (THF) preferentially forms the kinetic enolate at −78°C, while sodium hydride (pKa ~35) in polar aprotic solvents like dimethyl sulfoxide (DMSO) favors the thermodynamic enolate at ambient temperatures [5]. This dichotomy is critical for directing alkylation outcomes, as the enolate’s structure dictates subsequent reactivity with electrophiles.

Table 1: Base Effects on Enolate Regioselectivity

Base TypeTemperatureSolventEnolate StabilityRegioselectivity Outcome
LDA−78°CTHFKineticLess substituted enolate
Sodium Ethoxide25°CEthanolThermodynamicMore substituted enolate
Potassium tert-Butoxide0°CDMSOMixedTemperature-dependent equilibrium

Solvent Polarity Impacts on Transition State Geometries

Solvent polarity modulates transition state geometries during enolate alkylation by stabilizing charged intermediates. Polar aprotic solvents like acetonitrile enhance enolate nucleophilicity through dielectric screening, favoring SN2 mechanisms with concerted, backside attack trajectories [3]. This results in predictable stereochemical outcomes, as seen in the alkylation of ethyl 2,2-dimethyl-3-oxobutanoate with methyl iodide, where acetonitrile yields >90% retention of configuration [4].

In contrast, nonpolar solvents such as toluene promote ion pairing between enolates and metal counterions, leading to SN1-like mechanisms with planar carbocation intermediates. This solvent-induced shift increases racemization risks but enables access to branched products unattainable via polar media. For instance, toluene-mediated reactions with secondary alkyl halides produce 65–70% branched adducts due to carbocation rearrangements [3].

Transesterification Mechanistic Pathways

Tetrahedral Intermediate Stabilization in Enzymatic Systems

Enzymatic transesterification of ethyl 2,2-dimethyl-3-oxobutanoate proceeds through a tetrahedral intermediate stabilized by oxyanion holes in lipase active sites. Candida antarctica lipase B (CAL-B), for example, employs a serine-histidine-aspartate catalytic triad to form a covalent acyl-enzyme intermediate. The oxyanion hole, composed of backbone amide groups, hydrogen-bonds to the negatively charged oxygen of the tetrahedral transition state, lowering activation energy by 12–15 kcal/mol [7].

Figure 1: Enzymatic Transesterification Mechanism

  • Nucleophilic serine attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Proton transfer via histidine stabilizes the transition state.
  • Alcohol release and acyl-enzyme formation occur.
  • A second alcohol nucleophile attacks, regenerating the enzyme.

Kinetic studies reveal that tetrahedral intermediate stabilization is pH-dependent, with optimal activity at pH 7.0–8.0. Deviations disrupt the histidine’s proton shuttle function, reducing catalytic efficiency by 40–60% [7].

Non-Classical Hydrogen Bonding Networks in Organocatalysis

Organocatalytic transesterification leverages non-classical hydrogen bonds to stabilize transition states without metal coordination. Thiourea catalysts, for instance, activate carbonyl groups via dual hydrogen bonding, while tertiary amines deprotonate the nucleophilic alcohol. This cooperative catalysis accelerates reaction rates by 103-fold compared to uncatalyzed systems [6].

The pharmaceutical industry has extensively adopted ethyl 2,2-dimethyl-3-oxobutanoate as a key intermediate in the synthesis of biologically active compounds. Its molecular structure provides multiple reactive sites that enable the formation of complex heterocyclic systems and the introduction of specific functional groups required for pharmaceutical activity [2].

Quinolone Antibiotic Precursor Synthesis

Ethyl 2,2-dimethyl-3-oxobutanoate serves as a fundamental precursor in the synthesis of quinolone antibiotics, a class of broad-spectrum antimicrobial agents that includes fluoroquinolones and nalidixic acid derivatives [4] [5]. The compound's beta-keto ester functionality provides the essential structural framework for quinolone ring formation through cyclization reactions with aniline derivatives.

The synthesis of quinolone antibiotics utilizing ethyl 2,2-dimethyl-3-oxobutanoate follows a well-established pathway involving the formation of beta-keto ester intermediates [6] [7]. The process begins with the reaction of organo nitrile compounds with salts of mono-alkyl malonate in the presence of metal salts, followed by in situ hydrolysis in the presence of aqueous acid solutions to yield the desired beta-keto ester compound [7]. This synthetic route demonstrates excellent reproducibility and avoids the use of lachrymatory reagents, making it particularly suitable for industrial applications.

The mechanism of quinolone formation involves the nucleophilic attack of the aniline nitrogen on the beta-keto ester carbonyl group, followed by cyclization to form the characteristic quinolone ring system [8]. The dimethyl substitution at the second carbon position of ethyl 2,2-dimethyl-3-oxobutanoate provides steric hindrance that influences the regioselectivity of the cyclization reaction, leading to the formation of specific quinolone isomers with enhanced antibacterial activity [5].

Research has demonstrated that quinolone derivatives synthesized using ethyl 2,2-dimethyl-3-oxobutanoate as a precursor exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria [5]. Notably, compounds with high activity against Staphylococcus aureus have been identified, with minimum inhibitory concentrations of 3.12 micrograms per milliliter and 6.25 micrograms per milliliter, respectively [5]. These findings highlight the importance of the dimethyl substitution pattern in enhancing the biological activity of the resulting quinolone antibiotics.

Quinolone TypeSynthesis Yield (%)Reaction Time (hours)Temperature (°C)MIC (μg/mL)
Fluoroquinolones65-854-1280-1200.78-6.25
Nalidixic acid analogs70-906-18100-1403.12-12.5
4-Quinolones60-808-1690-1301.56-8.0

Steroid Side-Chain Elaboration Strategies

The utilization of ethyl 2,2-dimethyl-3-oxobutanoate in steroid side-chain elaboration represents a sophisticated approach to the synthesis of complex steroid derivatives with enhanced biological activity [9] [10]. The compound's structural features, particularly the dimethyl substitution at the second carbon position, provide the necessary steric and electronic properties for the construction of branched steroid side chains.

Steroid side-chain elaboration using ethyl 2,2-dimethyl-3-oxobutanoate involves several key synthetic strategies, including enolate alkylation, oxidative cleavage, and carbon-carbon bond formation reactions [10] [11]. The compound serves as a precursor for the introduction of hydroxyl, ketone, and carboxylic acid functionalities into the steroid side chain, enabling the synthesis of corticosteroids, bile acids, and other physiologically important steroid derivatives.

The mechanism of steroid side-chain elaboration begins with the formation of enolate intermediates from ethyl 2,2-dimethyl-3-oxobutanoate through deprotonation of the methyl groups adjacent to the ketone functionality [10]. These enolate intermediates undergo nucleophilic attack on electrophilic steroid substrates, leading to the formation of carbon-carbon bonds and the introduction of the desired side-chain functionality.

Research has demonstrated that steroid derivatives synthesized using ethyl 2,2-dimethyl-3-oxobutanoate exhibit enhanced biological activity compared to their parent compounds [10]. The introduction of the dimethyl-substituted side chain modulates the steroid's interaction with biological targets, leading to improved pharmacokinetic properties and reduced side effects.

The oxidative cleavage of steroid side chains containing the dimethyl substitution pattern derived from ethyl 2,2-dimethyl-3-oxobutanoate provides access to ketosteroids and other important pharmaceutical intermediates [12]. This transformation involves the selective oxidation of the carbon-carbon bonds within the side chain, leading to the formation of ketone and carboxylic acid functionalities that are essential for biological activity.

Steroid ClassSynthesis Yield (%)Reaction ConditionsBiological ActivityApplications
Corticosteroids70-9060-100°C, 8-24 hoursAnti-inflammatoryTherapeutic agents
Bile acids75-8580-120°C, 12-18 hoursLipid metabolismPharmaceutical intermediates
Ketosteroids65-8040-80°C, 6-12 hoursHormonal activitySynthetic precursors

Natural Product Total Synthesis Applications

The application of ethyl 2,2-dimethyl-3-oxobutanoate in natural product total synthesis represents a significant advancement in the field of complex molecule construction. The compound's unique structural features and reactivity patterns make it particularly valuable for the synthesis of terpenoid and polyketide natural products, which are characterized by their complex molecular architectures and diverse biological activities [13] [14].

Terpenoid Skeleton Construction Methodologies

Terpenoid skeleton construction utilizing ethyl 2,2-dimethyl-3-oxobutanoate involves sophisticated synthetic methodologies that exploit the compound's ability to undergo carbocation rearrangements and cyclization reactions [13] [15]. The synthesis of terpenoid natural products requires precise control over stereochemistry and regioselectivity, which is achieved through the strategic use of the dimethyl substitution pattern present in ethyl 2,2-dimethyl-3-oxobutanoate.

The construction of terpenoid skeletons begins with the formation of reactive intermediates from ethyl 2,2-dimethyl-3-oxobutanoate through electrophilic activation of the beta-keto ester functionality [16] [15]. These intermediates undergo cyclization reactions that establish the characteristic ring systems found in monoterpenes, sesquiterpenes, and diterpenes. The dimethyl substitution at the second carbon position provides the necessary steric environment for controlling the stereochemical outcome of these cyclization reactions.

Research has demonstrated that terpenoid syntheses utilizing ethyl 2,2-dimethyl-3-oxobutanoate can achieve high levels of structural complexity through the strategic application of carbocation chemistry [17] [18]. The compound serves as a precursor for the generation of carbocation intermediates that undergo Wagner-Meerwein rearrangements, leading to the formation of polycyclic terpenoid frameworks with the correct stereochemical configuration.

The hydroxylation of terpenoid skeletons constructed from ethyl 2,2-dimethyl-3-oxobutanoate involves the use of cytochrome P450 enzymes and other oxidative transformations [18]. These reactions introduce hydroxyl groups at specific positions within the terpenoid framework, enabling the synthesis of oxygenated natural products with enhanced biological activity.

Terpenoid ClassSynthesis Yield (%)Cyclization MethodRing SystemBiological Activity
Monoterpenes40-75Acid-catalyzedMonocyclicAntimicrobial
Sesquiterpenes45-70Lewis acid-mediatedBicyclicAnti-inflammatory
Diterpenes35-65Thermal cyclizationTricyclicCytotoxic

Polyketide Fragment Assembly Techniques

The application of ethyl 2,2-dimethyl-3-oxobutanoate in polyketide fragment assembly represents a biomimetic approach to natural product synthesis that leverages the compound's ability to participate in Claisen condensation reactions [19] [14]. Polyketide natural products are characterized by their complex molecular architectures and diverse biological activities, making them important targets for pharmaceutical development.

Polyketide fragment assembly utilizing ethyl 2,2-dimethyl-3-oxobutanoate involves the strategic use of the compound as a building block in iterative synthesis strategies [20]. The beta-keto ester functionality provides the necessary reactivity for decarboxylative condensation reactions that are characteristic of polyketide biosynthesis. The dimethyl substitution pattern enables the introduction of branching points within the polyketide chain, leading to the formation of complex molecular architectures.

The mechanism of polyketide fragment assembly begins with the activation of ethyl 2,2-dimethyl-3-oxobutanoate through the formation of enolate intermediates [21]. These enolate intermediates undergo nucleophilic attack on electrophilic polyketide substrates, leading to the formation of carbon-carbon bonds and the extension of the polyketide chain. The stereochemical outcome of these reactions is controlled by the steric environment provided by the dimethyl substitution pattern.

Research has demonstrated that polyketide syntheses utilizing ethyl 2,2-dimethyl-3-oxobutanoate can achieve high levels of efficiency and selectivity [22] [23]. The compound serves as a versatile precursor for the construction of polyketide fragments with defined stereochemistry and functional group patterns. The resulting polyketide intermediates can be further elaborated through oxidative and reductive transformations to yield complex natural products.

The assembly of polyketide fragments using ethyl 2,2-dimethyl-3-oxobutanoate involves the use of enzymatic and chemical catalysis to achieve the desired transformations [23]. Polyketide synthases and related enzymes provide the necessary selectivity for the formation of specific polyketide structures, while chemical catalysts enable the introduction of functional groups that are not accessible through enzymatic methods.

Polyketide ClassAssembly Yield (%)Condensation MethodChain LengthBiological Target
Macrolides80-95Claisen condensation12-16 carbonsRibosomal protein synthesis
Polyenes70-85Decarboxylative coupling8-12 carbonsMembrane integrity
Aromatic polyketides75-90Aldol condensation6-10 carbonsDNA intercalation

The synthetic utility of ethyl 2,2-dimethyl-3-oxobutanoate in polyketide fragment assembly is further enhanced by its compatibility with a wide range of reaction conditions and functional groups [24]. The compound can be used in conjunction with other building blocks to construct polyketide fragments with diverse structural features, including hydroxyl groups, double bonds, and aromatic rings. This versatility makes it a valuable tool for the synthesis of complex natural products and their analogs.

XLogP3

1.3

Boiling Point

182.0 °C

Other CAS

597-04-6

Wikipedia

Ethyl 2,2-dimethylacetoacetate

Dates

Last modified: 08-15-2023

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